molecular formula C24H18ClN5O2 B11335621 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11335621
M. Wt: 443.9 g/mol
InChI Key: CDDIXYPIOGRMNT-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzoxazole ring, a triazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a chlorinated aromatic compound.

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the benzoxazole and triazole intermediates using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.

    Pathways Involved: It may interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thione and 1,2,4-triazole-3-one share structural similarities and exhibit comparable biological activities.

    Benzoxazole Derivatives: Benzoxazole-based compounds, such as 2-aminobenzoxazole, are known for their antimicrobial and anticancer properties.

Uniqueness

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.9 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c1-14-5-3-4-6-20(14)26-24(31)22-15(2)30(29-27-22)18-11-12-21-19(13-18)23(32-28-21)16-7-9-17(25)10-8-16/h3-13H,1-2H3,(H,26,31)

InChI Key

CDDIXYPIOGRMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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